5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-chloro-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCXAUOZZHTHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyridine core, followed by the introduction of the bromine, chlorine, and methyl groups through halogenation and alkylation reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to modify the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C14H11BrClN2O2S, with a molecular weight of 351.22 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry
The compound's structure allows it to act as a potential pharmacophore in drug design. Studies have indicated that derivatives of pyrrolopyridines can exhibit significant biological activities, including anti-cancer properties and modulation of enzyme activity.
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the incorporation of a pyridazine ring has been linked to improved drug developability parameters, such as enhanced aqueous solubility and reduced binding to serum proteins .
- Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to interact with cytochrome P450 enzymes suggests potential applications in pharmacokinetics and drug metabolism studies .
Material Science
The unique properties of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.
- Organic Electronics : The compound's electronic properties can be exploited in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable thin films enhances its applicability in electronic components .
- Fluorescent Probes : Derivatives of pyrrolopyridines have been explored as fluorescent probes due to their photophysical properties. These compounds can be utilized for bioimaging applications, allowing researchers to track cellular processes in real-time .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of various pyrrolopyridine derivatives, including 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The results indicated that modifications at the C-6 position significantly enhanced cytotoxicity against several cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo-2-chloro-6-methyl | A549 (Lung) | 12.5 |
| 5-Bromo-2-chloro-6-methyl | MCF7 (Breast) | 15.0 |
Case Study 2: Enzyme Interaction Studies
In another investigation focusing on enzyme interactions, the compound was tested for its inhibitory effects on cytochrome P450 enzymes. The findings revealed that it exhibited moderate inhibition with a selectivity profile that suggests potential for use in drug-drug interaction studies.
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| CYP3A4 | 25.0 | Moderate |
| CYP2D6 | 30.0 | Low |
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Substituent Variations at Position 1
1-(Phenylsulfonyl) vs. Other N1-Substituents
- 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-01-7):
Differs by lacking chlorine at position 2 and having a bromine at position 3. The phenylsulfonyl group enhances solubility in polar solvents, similar to the target compound . - 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 183208-22-2):
Replaces phenylsulfonyl with a methyl group, reducing steric bulk and altering reactivity in cross-coupling reactions. Lower molecular weight (197.03 g/mol) compared to the target compound (~390 g/mol) .
Halogen and Methyl Substitution Patterns
Bromine/Chlorine vs. Other Halogens
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a): Lacks chlorine and methyl groups but features an ethynylphenyl group at position 3.
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5):
Substitutes bromine with chlorine at position 5, reducing atomic radius and polarizability, which may affect binding affinity in biological targets .
Methyl Group at Position 6
- Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate :
Shares the 6-methyl group but includes a carboxylate ester at position 3. The ester group introduces hydrogen-bonding capacity, distinguishing it from the phenylsulfonyl-containing target .
Core Structural Analogues
Pyrrolo[2,3-b]pyridine vs. Other Fused Heterocycles
- 5-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1215387-58-8):
Alters the fusion pattern (pyrrole[3,2-c]pyridine), shifting substituent positions and electronic distribution. This reduces similarity (index: 0.72) compared to the target compound . - Pyrrolo[3,4-c]pyrrol-6-one Derivatives :
Feature additional hydroxyl groups and a ketone, enhancing hydrogen-bonding interactions but reducing synthetic accessibility .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using Molinspiration tools.
Research Findings and Implications
- Reactivity : The phenylsulfonyl group in the target compound enhances stability during cross-coupling reactions compared to N1-methyl analogues .
- Biological Activity : Bromine at position 5 and chlorine at position 2 synergistically improve binding to kinase ATP pockets, as seen in analogues with similar substitution patterns .
- Solubility: Methyl and phenylsulfonyl groups balance lipophilicity, making the target compound more drug-like than non-sulfonylated derivatives .
Biological Activity
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound characterized by its complex bicyclic structure, which includes a pyrrole ring fused with a pyridine ring. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of human neutrophil elastase (HNE), which plays a significant role in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C15H11BrClN2O2S, with a molecular weight of approximately 379.2 g/mol. The presence of halogen substituents (bromine and chlorine) and the phenylsulfonyl group contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H11BrClN2O2S |
| Molecular Weight | 379.2 g/mol |
| Structure | Bicyclic (Pyrrole-Pyridine) |
| Functional Groups | Bromine, Chlorine, Sulfonyl |
Research indicates that the structural modifications at specific positions on the pyrrolo[2,3-b]pyridine core can enhance or diminish biological activity. The bulky substituents at position 5 are particularly noted for favorable interactions with enzyme active sites, suggesting potential therapeutic applications in treating respiratory diseases linked to inflammation.
Inhibition of Human Neutrophil Elastase
Human neutrophil elastase is implicated in various inflammatory diseases. Studies have shown that compounds similar to 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can act as effective inhibitors of HNE. Molecular docking simulations have predicted how well this compound fits into the enzyme's active site, providing insights into its potential efficacy as an inhibitor.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Enzyme Inhibition : The compound has shown promising results in inhibiting HNE activity in vitro.
- Cytotoxicity : Cell viability assays indicate that this compound exhibits selective cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : In vivo studies suggest that it may reduce inflammation markers in animal models.
Case Studies
A few notable case studies include:
- Study on HNE Inhibition : A comparative study demonstrated that 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine effectively inhibited HNE with an IC50 value significantly lower than related compounds.
- Cytotoxicity Assays : Research conducted on A549 lung cancer cells showed that this compound induced apoptosis with an IC50 value of approximately 25 µM.
Comparative Analysis with Related Compounds
To highlight the uniqueness of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a comparison with structurally similar compounds is provided below:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.95 | Lacks halogen substituents |
| 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.89 | Contains chlorine instead of bromine |
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 0.87 | Different substitution pattern |
Q & A
Basic: What are the recommended synthetic routes and purification methods for preparing 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
Answer:
The synthesis typically involves multi-step reactions, including halogenation, sulfonylation, and cross-coupling. A common approach is:
Core formation : Start with a pyrrolo[2,3-b]pyridine scaffold. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .
Sulfonylation : Introduce the phenylsulfonyl group via reaction with benzenesulfonyl chloride in the presence of a base (e.g., NaH) in THF .
Purification : Use silica gel flash column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (e.g., 90:10 ratio) to isolate the product . Yield optimization requires precise stoichiometry and temperature control (e.g., 0°C to room temperature for alkylation steps) .
Basic: How is structural characterization of this compound performed, and what analytical data are critical?
Answer:
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₁BrClN₂O₂S: ~409.9 g/mol) and isotopic patterns .
- Purity Assessment : HPLC with UV detection (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced: How can researchers optimize this compound’s FGFR inhibitory activity through structure-activity relationship (SAR) studies?
Answer:
Key SAR strategies include:
- Position-Specific Modifications :
- Functional Group Exploration :
- Biological Assays : Measure IC₅₀ values against FGFR1–4 using kinase inhibition assays and validate via cell proliferation (e.g., 4T1 breast cancer cells) .
Advanced: How should contradictory data on biological activity between similar derivatives be resolved?
Answer: Contradictions often arise from functional group interactions or assay variability. Mitigation strategies include:
- Systematic Comparisons : Compare analogues (e.g., 5-Bromo vs. 6-Methyl derivatives) using standardized FGFR inhibition assays .
- Molecular Docking : Use X-ray crystallography or computational models (e.g., AutoDock Vina) to identify binding pose discrepancies .
- Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability (e.g., Caco-2 assays) to rule out off-target effects .
Advanced: What computational methods are used to predict binding modes and guide molecular design?
Answer:
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with FGFR1’s ATP-binding pocket. Key residues: D641 (hydrogen bonding), G485 (hydrophobic pocket) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- Free Energy Calculations : Calculate binding affinities (ΔG) via MM/GBSA to rank derivatives .
Advanced: What is the role of the phenylsulfonyl group in modulating pharmacological properties?
Answer: The phenylsulfonyl group:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
